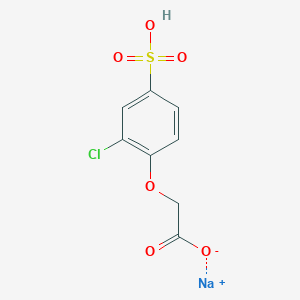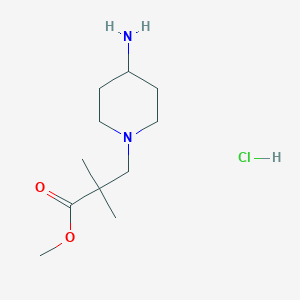
Sodium (2-chloro-4-sulfophenoxy)acetic acid
Descripción general
Descripción
Sodium (2-chloro-4-sulfophenoxy)acetic acid is a chemical compound with the molecular formula C8H6ClNaO6S and a molecular weight of 288.64 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium (2-chloro-4-sulfophenoxy)acetic acid consists of a sodium atom, a chlorine atom, an acetic acid group, and a sulfophenoxy group .Aplicaciones Científicas De Investigación
Antibrowning Agents in Food Processing
- Research has explored the use of sodium hydrogen sulfite as an antibrowning agent, which reacts with phenolic profiles in potato extracts. This study illustrates how sodium-based compounds can influence food chemistry by modifying phenolic compounds, potentially applicable to understanding the interactions of similar sodium-based compounds like "Sodium (2-chloro-4-sulfophenoxy)acetic acid" in food processing or preservation (Narváez‐Cuenca et al., 2011).
Organic Synthesis and Oxidation Reactions
- Sodium perborate has been identified as an effective reagent for various oxidation processes, including the oxidation of anilines to nitroarenes and sulphides to sulphoxides or sulphones. This research highlights the role of sodium-based oxidizing agents in facilitating chemical transformations, suggesting potential synthetic applications for compounds like "Sodium (2-chloro-4-sulfophenoxy)acetic acid" (Mckillop & Tarbin, 1987).
Environmental Applications and Degradation Studies
- The enhanced decomposition of (4-chloro-2-methylphenoxy) acetic acid through combined ultrasonic and oxidative treatment showcases how specific sodium-based compounds (sodium peroxodisulfate in this case) can promote the degradation of environmental pollutants. This study could provide insights into how similar compounds might be used in environmental remediation efforts (Kubota et al., 2012).
Synthesis and Characterization of Phenolic Compounds
- The synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids demonstrate the utility of sodium salts in the preparation of phenolic compounds with potential physiological activity. This research could be relevant to understanding the synthetic routes and applications of "Sodium (2-chloro-4-sulfophenoxy)acetic acid" in creating physiologically active molecules (Radu et al., 2002).
Propiedades
IUPAC Name |
sodium;2-(2-chloro-4-sulfophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S.Na/c9-6-3-5(16(12,13)14)1-2-7(6)15-4-8(10)11;/h1-3H,4H2,(H,10,11)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDWEJNTRQUKEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2-chloro-4-sulfophenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)





![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)


![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)